molecular formula C16H13Cl2N3OS B11132419 N-(2,4-dichlorobenzyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

N-(2,4-dichlorobenzyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11132419
M. Wt: 366.3 g/mol
InChI Key: FHPXWAPDNFBXMZ-UHFFFAOYSA-N
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Description

N-[(2,4-DICHLOROPHENYL)METHYL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE is a complex organic compound that features a dichlorophenyl group, a pyrrole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-DICHLOROPHENYL)METHYL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzyl chloride with 1H-pyrrole to form an intermediate. This intermediate is then reacted with 2-aminothiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-DICHLOROPHENYL)METHYL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(2,4-DICHLOROPHENYL)METHYL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,4-DICHLOROPHENYL)METHYL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-DICHLOROPHENYL)METHYL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE is unique due to its combination of a dichlorophenyl group, a pyrrole ring, and a thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H13Cl2N3OS

Molecular Weight

366.3 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C16H13Cl2N3OS/c17-12-4-3-11(14(18)7-12)9-19-15(22)8-13-10-23-16(20-13)21-5-1-2-6-21/h1-7,10H,8-9H2,(H,19,22)

InChI Key

FHPXWAPDNFBXMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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